(E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid
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Overview
Description
(E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. This compound is characterized by the presence of an allyloxy group, a chlorine atom, and a methoxy group attached to the phenyl ring, along with an acrylic acid moiety. The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the acrylic acid portion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde.
Knoevenagel Condensation: The benzaldehyde derivative undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Saturated acids.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
(E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways. The presence of the allyloxy, chloro, and methoxy groups contributes to its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methoxyphenyl)acrylic acid: Lacks the allyloxy and chloro substituents.
(E)-3-(4-chloro-2-methoxyphenyl)acrylic acid: Lacks the allyloxy group.
(E)-3-(4-allyloxyphenyl)acrylic acid: Lacks the chloro and methoxy groups.
Uniqueness
(E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid is unique due to the combination of the allyloxy, chloro, and methoxy substituents on the phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H13ClO4 |
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Molecular Weight |
268.69 g/mol |
IUPAC Name |
3-(2-chloro-5-methoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H13ClO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h3-5,7-8H,1,6H2,2H3,(H,15,16) |
InChI Key |
AQVHFBSFRSLPEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC=C |
Origin of Product |
United States |
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